Cas no 90101-20-5 (tert-butyl N-(4-methylpyridin-2-yl)carbamate)

Tert-butyl N-(4-methylpyridin-2-yl)carbamate is a carbamate-protected amine derivative, commonly employed as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include stability under a range of reaction conditions, making it suitable for multi-step synthetic processes. The tert-butyloxycarbonyl (Boc) protecting group facilitates selective deprotection under mild acidic conditions, enabling controlled functionalization of the pyridine nitrogen. The 4-methyl substituent enhances steric and electronic modulation, which can influence reactivity in metal-catalyzed couplings or nucleophilic substitutions. This compound is particularly valuable in medicinal chemistry for constructing heterocyclic scaffolds with tailored properties. High purity and consistent performance make it a reliable choice for industrial and academic applications.
tert-butyl N-(4-methylpyridin-2-yl)carbamate structure
90101-20-5 structure
Product Name:tert-butyl N-(4-methylpyridin-2-yl)carbamate
CAS No:90101-20-5
MF:C11H16N2O2
MW:208.256942749023
MDL:MFCD07776933
CID:798005
PubChem ID:11063648
Update Time:2025-06-09

tert-butyl N-(4-methylpyridin-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • (4-METHYL-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER
    • (4-Methyl-Pyridin-2-yl)Carbamic Acid Tert-Butyl Ester
    • 2-(Boc-amino)-4-methylpyridine
    • Carbamic acid, N-(4-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester
    • tert-butyl N-(4-methylpyridin-2-yl)carbamate
    • 2-(t-butyloxycarbonylamino)-4-methylpyridine
    • 2-[N-(tert-butoxycarbonyl)amino]-4-methylpyridine
    • 2-Boc-amino-4-methylpyridine
    • 2-tert-butoxycarbonylamino-4-methylpyridine
    • AmbkkkkK140
    • tert-butyl (4-methyl-2-pyridyl)carbamate
    • tert-butyl 4-methylpyridin-2-ylcarbamate
    • tert-Butyl N-(4-methyl-pyridin-2-yl)carbamate
    • 2-[(tert-Butoxycarbonyl)amino]-4-methylpyridine
    • (4-Methylpyridin-2-yl)carbamic Acid tert-Butyl Ester
    • tert-Butyl (4-methylpyridin-2-yl)carbamate
    • tert-Butyl N-(4-methyl-2-pyridyl)carbamate
    • 2-(BOC-Amino)-4-picoline
    • SABMAMDNSRZJBK-UHFFFAOYSA-N
    • BCP25646
    • 2656AF
    • AB2749
    • AB42386
    • tert-butyl 4-methyl-2-pyridinylcarb
    • 1,1-Dimethylethyl N-(4-methyl-2-pyridinyl)carbamate (ACI)
    • Carbamic acid, (4-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester (9CI)
    • 2-(tert-Butoxycarbonylamino)-4-methylpyridine
    • tert-Butyl [4-methyl-2-pyridinyl]carbamate
    • tert-butyl 4-methyl-2-pyridinylcarbamate
    • tert-Butyl-4-methylpyridin-2-ylcarbamate
    • SY082559
    • 90101-20-5
    • (4-Methyl-pyridin-2-yl)-carbamic acidtert-butyl ester
    • B5706
    • CARBAMIC ACID, (4-METHYL-2-PYRIDINYL)-, 1,1-DIMETHYLETHYL ESTER
    • AS-69596
    • tert-Butyl (4-methylpyridin-2-yl)carbamate, AldrichCPR
    • MFCD07776933
    • tert-butyl(4-methylpyridin-2-yl)carbamate
    • CS-0187655
    • DB-002896
    • N-Boc-2-amino-4-methylpyridine
    • AKOS015838244
    • Carbamic acid,N-(4-methyl-2-pyridinyl)-,1,1-dimethylethyl ester
    • SCHEMBL828560
    • 4-methylpyridin-2-yl-carbamic acid tert-butyl ester
    • EN300-127325
    • DTXSID40453859
    • ALBB-021355
    • MDL: MFCD07776933
    • Inchi: 1S/C11H16N2O2/c1-8-5-6-12-9(7-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14)
    • InChI Key: SABMAMDNSRZJBK-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=C(C)C=CN=1)OC(C)(C)C

Computed Properties

  • Exact Mass: 208.12100
  • Monoisotopic Mass: 208.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.2
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.108
  • Melting Point: 115.0 to 120.0 deg-C
  • Boiling Point: 274.2°Cat760mmHg
  • Flash Point: 119.6°C
  • Refractive Index: 1.541
  • PSA: 51.22000
  • LogP: 2.81000
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

tert-butyl N-(4-methylpyridin-2-yl)carbamate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: 22
  • Safety Instruction: H303+H313+H333
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-butyl N-(4-methylpyridin-2-yl)carbamate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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tert-butyl N-(4-methylpyridin-2-yl)carbamate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Zinc chloride Solvents: Dichloromethane ;  20 min, rt
Reference
Zinc chloride-promoted efficient and facile BOC protection of amines
Arifuddin, M.; Lakshmikant, N.; Rajasekar, N.; Shinde, D. B., Indian Journal of Chemistry, 2012, (8), 1168-1172

Production Method 2

Reaction Conditions
1.1 Solvents: tert-Butanol ;  overnight, 30 °C
Reference
Polycyclic aryl and substituted heteroaryl pyrazinone useful for selective inhibition of coagulation cascade
, Colombia, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
Reference
Potent human glutaminyl cyclase inhibitors as potential anti-Alzheimer's agents: Structure-activity relationship study of Arg-mimetic region
Ngo, Van T. H.; Hoang, Van-Hai; Tran, Phuong-Thao ; Ann, Jihyae; Cui, Minghua; et al, Bioorganic & Medicinal Chemistry, 2018, 26(5), 1035-1049

Production Method 4

Reaction Conditions
1.1 Solvents: tert-Butanol ;  10 h, rt
Reference
Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABAA receptor agonists
Petersen, Jette G.; Soerensen, Troels; Damgaard, Maria; Nielsen, Birgitte; Jensen, Anders A.; et al, European Journal of Medicinal Chemistry, 2014, 84, 404-416

Production Method 5

Reaction Conditions
1.1 Solvents: tert-Butanol ;  3 d, rt
Reference
Towards the improvement of the synthesis of novel 4(5)-aryl-5(4)-heteroaryl-2-thio-substituted imidazoles and their p38 MAP kinase inhibitory activity
Laufer, Stefan; Koch, Pierre, Organic & Biomolecular Chemistry, 2008, 6(3), 437-439

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: tert-Butanol ;  cooled; overnight, rt
Reference
Discovery of Potent Human Glutaminyl Cyclase Inhibitors as Anti-Alzheimer's Agents Based on Rational Design
Hoang, Van-Hai; Tran, Phuong-Thao; Cui, Minghua; Ngo, Van T. H.; Ann, Jihyae; et al, Journal of Medicinal Chemistry, 2017, 60(6), 2573-2590

Production Method 7

Reaction Conditions
1.1 Solvents: tert-Butanol ;  5 h, 1 bar, 120 °C
Reference
Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols
Kasatkina, Svetlana O.; Geyl, Kirill K.; Baykov, Sergey V.; Boyarskaya, Irina A.; Boyarskiy, Vadim P., Organic & Biomolecular Chemistry, 2021, 19(27), 6059-6065

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Design, synthesis, and evaluation of hinge-binder tethered 1,2,3-triazolylsalicylamide derivatives as Aurora kinase inhibitors
Jeong, Yunkyung; Lee, Jooyeon; Ryu, Jae-Sang, Bioorganic & Medicinal Chemistry, 2016, 24(9), 2114-2124

tert-butyl N-(4-methylpyridin-2-yl)carbamate Raw materials

tert-butyl N-(4-methylpyridin-2-yl)carbamate Preparation Products

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Amadis Chemical Company Limited
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(CAS:90101-20-5)tert-butyl N-(4-methylpyridin-2-yl)carbamate
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Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:59
Price ($):387.0
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Additional information on tert-butyl N-(4-methylpyridin-2-yl)carbamate

tert-Butyl N-(4-Methylpyridin-2-yl)carbamate (CAS No. 90101-2-5): A Comprehensive Overview

tert-Butyl N-(4-methylpyridin-2-yl)carbamate (CAS No. 90101-2-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Boc-protected 4-methylpyridine-2-carboxamide, is a key intermediate in the synthesis of various bioactive molecules and drug candidates. Its unique chemical structure and reactivity make it an essential building block in the development of novel therapeutic agents.

The tert-butyl carbamate group in this compound serves as a protecting group for the amine functionality, which can be selectively removed under mild conditions to yield the free amine. This property is crucial in multistep synthetic processes, where the protection and deprotection of functional groups are essential for controlling reactivity and selectivity. The 4-methylpyridine moiety, on the other hand, imparts specific biological activities and pharmacological properties to the final product.

Recent studies have highlighted the importance of tert-butyl N-(4-methylpyridin-2-yl)carbamate in the synthesis of neuroprotective agents and anti-inflammatory drugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent neuroprotective effects against oxidative stress-induced neuronal damage. The researchers found that these derivatives effectively scavenge reactive oxygen species (ROS) and inhibit apoptosis, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

In another study, published in the European Journal of Medicinal Chemistry, researchers explored the anti-inflammatory properties of tert-butyl N-(4-methylpyridin-2-yl)carbamate derivatives. The results showed that these compounds significantly reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that these derivatives could be developed into effective treatments for inflammatory disorders like rheumatoid arthritis and inflammatory bowel disease.

The synthetic accessibility of tert-butyl N-(4-methylpyridin-2-yl)carbamate has also been a subject of extensive research. A 2023 review article in Organic & Biomolecular Chemistry detailed several efficient synthetic routes for preparing this compound, including one-pot reactions and microwave-assisted synthesis methods. These methods not only improve yield and purity but also reduce reaction times and environmental impact, making them highly attractive for large-scale production.

In addition to its medicinal applications, tert-butyl N-(4-methylpyridin-2-yl)carbamate has found use in analytical chemistry as a derivatizing agent for gas chromatography (GC) and liquid chromatography (LC). The introduction of this compound can enhance the volatility and detectability of analytes, improving the sensitivity and accuracy of analytical methods. This application is particularly valuable in environmental monitoring and pharmaceutical quality control.

The safety profile of tert-butyl N-(4-methylpyridin-2-yl)carbamate has been extensively evaluated, with studies indicating that it is generally well-tolerated at therapeutic doses. However, as with any chemical compound, proper handling and storage precautions should be observed to ensure safety in laboratory settings.

In conclusion, tert-butyl N-(4-methylpyridin-2-yl)carbamate (CAS No. 90101-2-5) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and analytical chemistry. Its unique chemical properties make it an invaluable tool for scientists working on the development of novel therapeutic agents and analytical methods. As research continues to uncover new uses and benefits, this compound is likely to remain a key player in various scientific disciplines.

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Amadis Chemical Company Limited
(CAS:90101-20-5)tert-butyl N-(4-methylpyridin-2-yl)carbamate
A843444
Purity:99%
Quantity:25g
Price ($):387.0
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